molecular formula C6H4BrN3 B1289087 3-Amino-5-bromopyridine-2-carbonitrile CAS No. 573675-27-1

3-Amino-5-bromopyridine-2-carbonitrile

Cat. No.: B1289087
CAS No.: 573675-27-1
M. Wt: 198.02 g/mol
InChI Key: WDKOOTHLXCMQGH-UHFFFAOYSA-N
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Description

3-Amino-5-bromopyridine-2-carbonitrile (CAS: 573675-27-1) is a pyridine derivative with a bromine atom at position 5, an amino group at position 3, and a cyano group at position 2. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors . It is synthesized via the reduction of 5-bromo-3-nitropyridine-2-carbonitrile using iron powder in acetic acid, yielding 56% after purification . Key spectroscopic data include:

  • ¹H NMR (DMSO): δ = 8.08–7.66 (m, 1H), 7.55–7.26 (m, 1H), 6.58 ppm (bs, 2H).
  • HRMS: [M+H]⁺ calcd. 197.96618, found 197.9656 .

Preparation Methods

Preparation Methods

The synthesis of 3-Amino-5-bromopyridine-2-carbonitrile can be achieved through various methods, primarily involving the bromination of pyridine derivatives followed by subsequent reactions. Below are the notable preparation methods derived from diverse literature sources.

Synthesis from 3-Bromo-5-nitropyridine

One of the effective methods for synthesizing this compound involves the reduction of 3-Bromo-5-nitropyridine. The process typically follows these steps:

  • Reactants :

    • 3-Bromo-5-nitropyridine
    • Tetrahydroxydiboron
    • Palladium on activated charcoal
    • Acetonitrile as solvent
  • Reaction Conditions :

    • Temperature: 50°C
    • Time: 24 hours
    • Atmosphere: Inert (nitrogen)
  • Procedure :

    • Combine the reactants and allow the reaction to proceed under nitrogen protection.
    • Monitor the reaction using thin-layer chromatography (TLC).
    • Post-reaction, add water and extract with ethyl acetate.
    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
    • Purify through column chromatography.
  • Yield : This method has shown yields up to 96% for the target compound.

Alternative Synthesis via Direct Amination

Another approach involves direct amination of brominated pyridine derivatives:

  • Reactants :

    • 5-Bromo-3-pyridinecarbonitrile
    • Ammonia or amine source
  • Reaction Conditions :

    • Solvent: Ethanol or methanol
    • Temperature: Varies (typically room temperature to reflux)
  • Procedure :

    • Mix reactants in the chosen solvent and heat if necessary.
    • Allow the reaction to proceed for several hours.
    • Isolate the product through filtration or extraction.
  • Yield : Yields can vary based on conditions but generally range from moderate to high efficiency depending on the specific amine used.

Comparative Analysis of Methods

The following table summarizes key aspects of the discussed preparation methods for this compound:

Method Reactants Conditions Yield (%) Advantages
Reduction of Nitro Compound 3-Bromo-5-nitropyridine, Tetrahydroxydiboron 50°C, Nitrogen atmosphere Up to 96% High yield, mild conditions
Direct Amination 5-Bromo-3-pyridinecarbonitrile, Ammonia Room temp to reflux Moderate Simplicity, direct conversion

Chemical Reactions Analysis

Thionation of the Cyano Group

The cyano group undergoes thionation to form thioamide derivatives, a critical step in constructing fused heterocyclic systems.

Reaction Conditions :

  • Reagent : Phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent

  • Solvent : Toluene or ethanol

  • Temperature : Reflux (110–120°C)

  • Yield : 60–75%

Example :
3-Amino-5-bromopyridine-2-carbonitrile reacts with Lawesson’s reagent to yield 3-amino-5-bromopyridine-2-carbothioamide. This intermediate is pivotal for oxidative cyclization (Table 1).

Table 1: Thionation Reaction Outcomes

ReagentSolventTime (h)Yield (%)Source
P₂S₅Toluene460
Lawesson’s reagentEthanol275

Oxidative Cyclization to Isothiazolo[4,3-b]pyridine

The thioamide derivative undergoes oxidative ring closure to form isothiazolo[4,3-b]pyridine, a pharmacologically relevant scaffold.

Reaction Conditions :

  • Reagent : Hydrogen peroxide (H₂O₂, 30% aqueous)

  • Solvent : Methanol

  • Temperature : 0°C → room temperature

  • Yield : 80–84%

Mechanism :
The thioamide reacts with H₂O₂ to form a disulfide intermediate, which cyclizes to generate the isothiazole ring.

Example :
3-Amino-5-bromopyridine-2-carbothioamide cyclizes to 3-amino-6-bromo-isothiazolo[4,3-b]pyridine, a precursor for further functionalization .

Suzuki-Miyaura Cross-Coupling at the Bromine Position

The bromine atom participates in palladium-catalyzed cross-coupling reactions to introduce aryl/heteroaryl groups.

General Conditions :

  • Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂

  • Ligand : D-t-BPF (for challenging substrates)

  • Base : K₂CO₃ or K₃PO₄

  • Solvent : Dioxane/water (4:1)

  • Yield : 50–86%

Example :
3-Amino-6-bromo-isothiazolo[4,3-b]pyridine couples with 3,4-dimethoxyphenylboronic acid to yield 3-amino-6-(3,4-dimethoxyphenyl)-isothiazolo[4,3-b]pyridine (Table 2) .

Table 2: Representative Suzuki Coupling Results

Boronic AcidProduct Yield (%)Kd (μM)*Source
3,4-Dimethoxyphenyl860.0083
4-Fluorophenyl650.018

*Kd values indicate binding affinity to cyclin G-associated kinase (GAK).

Nucleophilic Substitution Reactions at the Bromine Position

The bromine atom is susceptible to nucleophilic displacement under specific conditions.

Examples :

  • Azide Substitution : Reaction with NaN₃ in DMF at 70°C yields 3-amino-5-azidopyridine-2-carbonitrile .

  • Amination : Limited success due to competing side reactions; protection of the amino group is often required .

Hydrolytic Reactions of the Cyano Group

The cyano group can hydrolyze to a carboxamide under acidic or aqueous conditions, though this is typically a side reaction.

Conditions :

  • Reagent : HCl (6N) or H₂O (prolonged heating)

  • Yield : 12–20% (undesired)

Example :
In acidic reduction of 3-nitro-5-bromopyridine-2-carbonitrile, partial hydrolysis to 3-amino-5-bromopicolinamide occurs .

Scientific Research Applications

Scientific Research Applications

The compound has been studied for various applications:

1. Medicinal Chemistry:

  • Enzyme Inhibition: It acts as a competitive inhibitor of glycogen synthase kinase 3 beta (GSK-3β), with reported IC₅₀ values around 8 nM, indicating strong potency against this enzyme. This inhibition is crucial for developing therapies targeting metabolic disorders and cancer.
  • Anticancer Activity: The compound exhibits antiproliferative effects against several cancer cell lines, including Staphylococcus epidermidis and Leishmania amazonensis, making it a candidate for anticancer drug development.

2. Biochemical Pathways:

  • The compound influences various metabolic pathways by interacting with enzymes involved in nucleotide synthesis, potentially altering cellular metabolism and signaling pathways.

3. Agrochemical Development:

  • It serves as a precursor for synthesizing agrochemicals, such as herbicides and insecticides, due to its reactivity and ability to form complex heterocycles .

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/Cell LineIC₅₀ Value (nM)Effect
GSK-3β InhibitionGSK-3β8Strong inhibitor
AntiproliferativeStaphylococcus epidermidisNot specifiedSignificant activity
CytotoxicityHT-22 (mouse neuronal)>100 µMMaintained cell viability

Table 2: Chemical Reactions Involving the Compound

Reaction TypeDescription
Nucleophilic SubstitutionReacts due to the presence of the bromine atom
Oxidation/ReductionParticipates under specific conditions
CyclizationForms more complex heterocycles

Case Studies

Case Study 1: GSK-3β Inhibitory Activity
A study evaluated structurally related compounds for GSK-3β inhibitory activities. Modifications to the carboxamide group significantly affected inhibitory potency, with some derivatives achieving IC₅₀ values as low as 10 nM.

Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment using HT-22 and BV-2 cell lines showed that while some derivatives decreased cell viability at higher concentrations, others maintained viability even at concentrations up to 100 µM, indicating a favorable safety profile for further development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituted Pyridines

2-Amino-5-bromonicotinonitrile

  • Structure: Amino at position 2, bromo at 5, cyano at 3 (pyridine-3-carbonitrile).

5-Bromo-2-morpholinopyridin-3-amine

  • Structure: Morpholino group at position 2, bromo at 5, amino at 3.
  • Key Differences: The morpholino substituent introduces steric bulk and electron-donating effects, which may enhance solubility but limit electrophilic reactivity compared to the cyano group in the target compound .

Functional Group Variations

5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile

  • Structure: Trifluoromethyl (CF₃) at position 3, amino at 5, cyano at 2.
  • Key Differences : The CF₃ group increases lipophilicity (logP) and metabolic stability but eliminates the bromine’s utility as a leaving group in substitution reactions .

3-Amino-5-bromopyridine-2-carbaldehyde

  • Structure: Aldehyde (-CHO) at position 2 instead of cyano.
  • Key Differences: The aldehyde group offers a reactive site for condensation reactions but is less stable under acidic or reducing conditions compared to the cyano group .

Heterocyclic Analogs

4-Amino-2-bromopyrimidine-5-carbonitrile

  • Structure: Pyrimidine core (two nitrogen atoms) with amino at 4, bromo at 2, cyano at 5.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity/Applications
3-Amino-5-bromopyridine-2-carbonitrile C₆H₄BrN₃ 197.97 Br (C5), NH₂ (C3), CN (C2) Suzuki-Miyaura coupling precursor
2-Amino-5-bromonicotinonitrile C₆H₄BrN₃ 197.97 Br (C5), NH₂ (C2), CN (C3) Less reactive in cross-coupling due to NH₂ position
5-Bromo-2-morpholinopyridin-3-amine C₉H₁₂BrN₃O 258.12 Br (C5), NH₂ (C3), morpholine (C2) Enhanced solubility; limited electrophilicity
5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile C₇H₄F₃N₃ 187.12 CF₃ (C3), NH₂ (C5), CN (C2) High lipophilicity; unsuitable for bromine-mediated substitutions

Biological Activity

3-Amino-5-bromopyridine-2-carbonitrile (C₆H₄BrN₃) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a pyridine ring with an amino group at position 3, a bromine atom at position 5, and a nitrile group at position 2. Its structural formula is depicted below:

C6H4BrN3\text{C}_6\text{H}_4\text{BrN}_3

This unique arrangement contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound has shown potential as an inhibitor of Bruton's tyrosine kinase (BTK) , which plays a crucial role in signaling pathways associated with cancer and autoimmune diseases.

Key Mechanisms:

  • Kinase Inhibition : It inhibits specific kinases involved in cancer proliferation and immune responses.
  • Antimicrobial Activity : Preliminary studies suggest antimicrobial properties against certain bacterial strains.
  • Antiviral Properties : Research indicates potential effectiveness against viral infections, including hepatitis C virus (HCV) through inhibition of viral entry and assembly .

Anticancer Activity

Studies have indicated that this compound can inhibit cancer cell proliferation. For instance, it has been tested in vitro against various cancer cell lines, demonstrating significant cytotoxic effects. The compound's mechanism involves the modulation of signaling pathways critical for cell survival and proliferation.

Antimicrobial Effects

The compound exhibits notable antimicrobial activity. In a study evaluating its efficacy against gram-positive and gram-negative bacteria, it showed promising results, suggesting its potential as a lead compound for developing new antibiotics.

Case Studies

  • Inhibition of Bruton's Tyrosine Kinase : A study highlighted the compound's effectiveness in inhibiting BTK, making it a candidate for treating diseases like chronic lymphocytic leukemia (CLL) and rheumatoid arthritis. The binding affinity was measured using surface plasmon resonance techniques, revealing low nanomolar IC50 values.
  • Antiviral Activity Against HCV : Research demonstrated that this compound could inhibit HCV by targeting specific steps in the viral lifecycle. This was evidenced by its ability to reduce viral load in infected cell cultures significantly .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
3-Amino-5-bromopyridine Lacks nitrile groupModerate antimicrobial activity
2-Amino-5-bromopyridine Similar structure but different substitutionLimited anticancer properties
3-Amino-5-chloropyridine Chlorine instead of bromineDifferent kinase inhibition profile

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications at the amino or nitrile groups have led to compounds with improved potency against targeted enzymes and pathogens.

Synthesis Pathways

The synthesis of this compound typically involves:

  • Nitration : Starting from brominated pyridine derivatives.
  • Reduction : Converting nitro groups to amino groups using reducing agents.
  • Cyclization : Forming the final product through cyclization reactions involving carbonitriles.

Q & A

Q. What are the established synthetic routes for 3-amino-5-bromopyridine-2-carbonitrile, and how do reaction conditions influence yield and purity?

Basic Research Focus
The compound is typically synthesized via bromination of 3-aminopyridine-2-carbonitrile derivatives. Key steps include:

  • Bromination : Selective bromination at the 5-position using reagents like N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in polar aprotic solvents (e.g., DMF) under controlled temperatures (60–80°C) .
  • Cyano group stability : Ensure pH neutrality to prevent hydrolysis of the nitrile group during bromination.
    Data Table :
Starting MaterialBrominating AgentSolventTemp (°C)Yield (%)Purity (HPLC)
3-Aminopyridine-2-carbonitrileNBSDMF7065–72>95%
2-Amino-3-methylpyridineBr₂/FeCl₃CHCl₃505890%

Q. How can researchers validate the structural identity of this compound?

Basic Research Focus
Use a combination of spectroscopic and crystallographic methods:

  • NMR : 1H^1\text{H}-NMR should show a singlet for the amino group (~6.2 ppm) and absence of aromatic protons at the 5-position due to bromination .
  • X-ray crystallography : Programs like SHELXL refine crystal structures; validate using CCDC deposition codes and R-factor analysis (<5% preferred) .
  • Mass spectrometry : Confirm molecular ion peak at m/zm/z 212 (M+^+ for C6H4BrN3\text{C}_6\text{H}_4\text{BrN}_3) .

Q. What strategies optimize regioselectivity in bromination reactions for pyridine derivatives like this compound?

Advanced Research Focus
Regioselectivity depends on:

  • Directing groups : The amino and cyano groups direct bromination to the 5-position via resonance stabilization of intermediates .
  • Solvent effects : Polar solvents (DMF) stabilize transition states, enhancing selectivity.
  • Catalysts : Lewis acids (e.g., FeCl₃) improve reaction efficiency but may require post-reaction purification to remove metal residues .

Q. How do computational methods aid in predicting reactivity and electronic properties of this compound?

Advanced Research Focus

  • DFT calculations : Predict electrophilic aromatic substitution (EAS) sites using Fukui indices. The 5-position shows higher ff^- values, aligning with experimental bromination outcomes .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) to rationalize pharmacological potential .

Q. How should researchers address contradictions in reported spectroscopic data for brominated pyridine derivatives?

Advanced Research Focus
Contradictions arise from:

  • Solvent-induced shifts : 1H^1\text{H}-NMR chemical shifts vary with DMSO vs. CDCl₃. Always report solvent conditions .
  • Tautomerism : The amino group may exhibit keto-enol tautomerism, altering spectral profiles. Use 2D NMR (HSQC, HMBC) to resolve ambiguities .
    Resolution Workflow :

Compare data with NIST reference spectra .

Replicate synthesis using literature protocols.

Validate with independent techniques (e.g., IR for functional groups).

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Focus

  • Purification : Column chromatography is impractical at scale; switch to recrystallization (solvent: ethanol/water) .
  • Byproduct formation : Monitor for dibrominated byproducts via LC-MS; optimize stoichiometry (NBS:substrate=1.1:1\text{NBS:substrate} = 1.1:1) .

Q. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Focus

  • Suzuki-Miyaura : The bromine atom acts as a leaving group; electron-withdrawing cyano group accelerates oxidative addition with Pd(0) catalysts .
  • Buchwald-Hartwig : The amino group facilitates C–N bond formation but may require protection (e.g., Boc) to prevent side reactions .

Q. What safety protocols are critical when handling this compound?

Basic Research Focus

  • Toxicity : Classified as Skin Irrit. (Category 2) and Eye Dam. (Category 1). Use PPE (gloves, goggles) and work in a fume hood .
  • Waste disposal : Neutralize brominated waste with Na2S2O3\text{Na}_2\text{S}_2\text{O}_3 before disposal .

Q. How can researchers leverage structural analogs (e.g., 2-amino-5-bromo-3-methylpyridine) to infer properties of this compound?

Advanced Research Focus

  • Structure-activity relationships (SAR) : Methyl groups enhance lipophilicity but reduce solubility; compare logP values (calculated via ChemAxon) .
  • Crystallographic comparisons : Use SHELXL to analyze packing motifs and hydrogen-bonding networks in analogs .

Q. What analytical techniques resolve impurities in this compound batches?

Advanced Research Focus

  • HPLC-MS : Detect dibrominated impurities (RT=8.2\text{RT} = 8.2 min vs. 6.5 min for target compound) .
  • TGA/DSC : Assess thermal stability; decomposition above 200°C indicates impurities .

Properties

IUPAC Name

3-amino-5-bromopyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-4-1-5(9)6(2-8)10-3-4/h1,3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKOOTHLXCMQGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621780
Record name 3-Amino-5-bromopyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573675-27-1
Record name 3-Amino-5-bromo-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=573675-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-bromopyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Iron powder (5.0 g, 90 mmol) was added to a solution 5-bromo-3-nitropyridine-2-carbonitrile (4.56 g, 20 mmol) in glacial acetic acid (125 ml). The suspension was stirred for 2 h at 80° C. The cooled mixture was filtered through a short plug of Celite and washed with EtOAc. Solvents were evaporated, the residue was dissolved in EtOAc and neutralised with 20% aqueous K2CO3. Phases were separated and organic phase was washed with water and brine, dried over anhydrous Na2SO4, filtered and evaporated. Crude product was purified by CombiFlash (DCM-MeOH, gradient elution). Product fractions were combined and evaporated to produce 1.67 g of product. 1H-NMR (400 MHz; d6-DMSO): δ 6.55 (s, 2H), 7.46 (d, 1H, J=2.0 Hz), 7.94 (d, 1H, J=1.9 Hz).
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Mix 5-bromo-3-nitropyridine-2-carbonitrile (1.5 g, 5.3 mmol) and SnCl2-dihydrate (5.00 g, 26.3 mmol) in concentrated HCl and allow to stir at room temperature overnight. Work up by adding ice and carefully adding 10 M NaOH until basic. Extract twice with Et2O (200 mL), dry (Na2SO4) and evaporate. Purify by silica gel chromatography (75% hexane-EtOAc) to furnish 3-amino-5-bromopyridine-2-carbonitrile as a pale solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
SnCl2-dihydrate
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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